molecular formula C14H12BrCl2NO2S B2552013 2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide CAS No. 2361757-01-7

2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide

Cat. No.: B2552013
CAS No.: 2361757-01-7
M. Wt: 409.12
InChI Key: IKMTXOSHHCQYDG-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide is an aromatic compound that contains bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination and chlorination of benzene to form 2-bromo-4,5-dichlorobenzene. This intermediate is then reacted with 2-phenylethylamine in the presence of a sulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group.

Scientific Research Applications

2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,5-dichlorobenzene: Lacks the sulfonamide and phenylethyl groups, making it less versatile in biological applications.

    N-(2-phenylethyl)benzene-1-sulfonamide: Lacks the bromine and chlorine atoms, which can affect its reactivity and binding properties.

Uniqueness

2-bromo-4,5-dichloro-N-(2-phenylethyl)benzene-1-sulfonamide is unique due to the combination of its functional groups. The presence of bromine, chlorine, and sulfonamide groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2S/c15-11-8-12(16)13(17)9-14(11)21(19,20)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMTXOSHHCQYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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